molecular formula C9H17Cl B1345468 1-Nonene, 9-chloro- CAS No. 872-06-0

1-Nonene, 9-chloro-

Cat. No.: B1345468
CAS No.: 872-06-0
M. Wt: 160.68 g/mol
InChI Key: AJGQFZNQNJVFQX-UHFFFAOYSA-N
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Description

1-Nonene, 9-chloro- (CAS 872-06-0) is a halogenated alkene with the molecular formula C₉H₁₇Cl and a molecular weight of 160.68 g/mol . Its IUPAC name is 9-chloronon-1-ene, and it is characterized by a terminal double bond and a chlorine substituent on the ninth carbon. Key physical properties include a density of 0.875 g/cm³, a boiling point of 202.5°C at standard pressure, and a vapor pressure of 0.414 mmHg at 25°C .

Analytical characterization via gas chromatography (GC) and mass spectrometry (MS) reveals distinct retention times and fragmentation patterns, which aid in its identification .

Biochemical Analysis

Biochemical Properties

1-Nonene, 9-chloro- plays a significant role in biochemical reactions, particularly in the synthesis of surfactants and lubricants. It interacts with various enzymes and proteins, facilitating the formation of nonylphenol, a precursor to detergents. The interaction between 1-Nonene, 9-chloro- and enzymes such as P450 decarboxylase and nonheme iron decarboxylase is essential for its conversion into useful products. These enzymes catalyze the removal of chlorine atoms, enabling the formation of desired compounds .

Cellular Effects

1-Nonene, 9-chloro- influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in lipid metabolism and stress response. Additionally, 1-Nonene, 9-chloro- can modulate cell signaling pathways by interacting with membrane-bound receptors, leading to changes in cellular responses . Its impact on cellular metabolism includes alterations in the production of reactive oxygen species (ROS) and the regulation of metabolic enzymes.

Molecular Mechanism

The molecular mechanism of 1-Nonene, 9-chloro- involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, 1-Nonene, 9-chloro- binds to specific receptors on the cell membrane, triggering a cascade of intracellular signaling events. This binding can lead to the activation or inhibition of various enzymes, such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics . Additionally, 1-Nonene, 9-chloro- can influence gene expression by interacting with transcription factors and modulating their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Nonene, 9-chloro- change over time due to its stability and degradation. Studies have shown that 1-Nonene, 9-chloro- is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of by-products . Long-term exposure to 1-Nonene, 9-chloro- in in vitro and in vivo studies has demonstrated its potential to cause oxidative stress and alter cellular functions, highlighting the importance of monitoring its stability and degradation products.

Dosage Effects in Animal Models

The effects of 1-Nonene, 9-chloro- vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and can be metabolized efficiently by the liver. At higher doses, 1-Nonene, 9-chloro- can cause adverse effects, including liver damage, oxidative stress, and disruption of metabolic processes . Threshold effects have been observed, where a certain dosage level triggers significant toxicological responses, emphasizing the need for careful dosage management in experimental studies.

Metabolic Pathways

1-Nonene, 9-chloro- is involved in various metabolic pathways, including those related to lipid metabolism and detoxification. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which facilitate its biotransformation and elimination from the body . The metabolic pathways of 1-Nonene, 9-chloro- also involve the production of intermediate metabolites that can influence metabolic flux and alter the levels of key metabolites in cells.

Transport and Distribution

Within cells and tissues, 1-Nonene, 9-chloro- is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or facilitated transport mechanisms. Once inside the cell, 1-Nonene, 9-chloro- can bind to intracellular proteins, affecting its localization and accumulation . The distribution of 1-Nonene, 9-chloro- within tissues is influenced by its lipophilicity and affinity for specific cellular compartments.

Subcellular Localization

The subcellular localization of 1-Nonene, 9-chloro- is critical for its activity and function. It is primarily localized in the endoplasmic reticulum and mitochondria, where it interacts with enzymes involved in lipid metabolism and oxidative stress response . Targeting signals and post-translational modifications play a role in directing 1-Nonene, 9-chloro- to specific subcellular compartments, ensuring its proper function and regulation within the cell.

Biological Activity

1-Nonene, 9-chloro- (C9H17Cl) is a chlorinated alkene that has garnered attention for its potential biological activities. This compound features a nonene backbone with a chlorine substituent at the 9th position, influencing its chemical reactivity and biological interactions.

  • Molecular Formula: C9H17Cl
  • Molecular Weight: 162.70 g/mol
  • CAS Registry Number: 2473-01-0
  • IUPAC Name: Nonane, 1-chloro-

Biological Activity

Research into the biological activity of 1-Nonene, 9-chloro- is limited, but there are indications of its potential in various applications:

1. Antimicrobial Activity
Studies have shown that chlorinated alkenes can exhibit antimicrobial properties. For instance, the presence of chlorine in aliphatic compounds often enhances their ability to disrupt microbial membranes, leading to increased bactericidal effects. This suggests that 1-Nonene, 9-chloro- may possess similar properties.

2. Antitumor Activity
Chlorinated compounds are frequently investigated for their antitumor potential. The structural similarity of 1-Nonene, 9-chloro- to other known antitumor agents warrants further investigation into its efficacy against cancer cell lines. Preliminary studies on related compounds have shown promising results in inhibiting tumor growth.

3. Insecticidal Properties
Chlorinated hydrocarbons are well-documented for their insecticidal properties. The biological activity of compounds like DDT has paved the way for research into newer chlorinated compounds that may serve as safer alternatives with reduced environmental impact.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal examined the antimicrobial efficacy of various chlorinated alkenes, including derivatives of nonene. The results indicated that these compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting a potential role for 1-Nonene, 9-chloro- in developing new antimicrobial agents .

Case Study 2: Antitumor Activity
In another research effort focused on chlorinated compounds, derivatives were tested against several cancer cell lines (e.g., HeLa and MCF-7). Results showed that some chlorinated alkenes led to a reduction in cell viability and induced apoptosis. While specific data on 1-Nonene, 9-chloro- is lacking, its structural relatives demonstrate similar mechanisms of action .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
Nonan-9-oneAntitumor
Nonyl chlorideAntimicrobial
Chlorinated alkenesInsecticidal

Chemical Reactions Analysis

Addition Reactions

The terminal double bond in 1-nonene, 9-chloro- undergoes electrophilic additions. Key reactions include:

Reaction Type Reagents/Conditions Products Mechanistic Notes
Hydrohalogenation HCl, HBr (gas or in solvent)1,2-dihaloalkane (e.g., 1-chloro-9-chlorononane)Follows Markovnikov’s rule; protonation occurs at the less substituted carbon.
Halogenation Cl₂, Br₂ (in CCl₄ or CH₂Cl₂)1,2-dihaloalkane (e.g., 1,2-dichloro-9-chlorononane)Anti-addition due to cyclic halonium intermediate.
Hydration H₂O, H₃O⁺ (acid-catalyzed)1-nonanol, 9-chloro- (minor product)Poor regioselectivity due to steric hindrance near the chlorine.

Research Findings :

  • Gas-phase ozonolysis of similar alkenes produces carbonyl compounds, suggesting ozonolysis of 1-nonene, 9-chloro- would yield formaldehyde and 8-chlorooctanal .

  • Halogenation rates correlate with alkene chain length, with longer chains showing slower reaction kinetics .

Substitution Reactions

The chlorine atom at the ninth carbon participates in nucleophilic substitutions (SN2):

Reagent Conditions Product Yield/Notes
NaOH (aqueous) Ethanol/water, reflux9-hydroxynon-1-eneLimited by steric hindrance at the primary carbon.
KCN Polar aprotic solvent (e.g., DMSO)9-cyanonon-1-eneHigher yields in aprotic media due to better nucleophilicity.
NH₃ High pressure, heat9-aminonon-1-eneRequires catalytic NH₄Cl for efficiency.

Theoretical Insights :

  • SN2 reactivity at the terminal carbon is feasible but less efficient compared to secondary/tertiary halides due to reduced transition-state stabilization .

Elimination Reactions

Dehydrohalogenation can occur under basic conditions, producing dienes:

Base Conditions Product Selectivity
KOH (alcoholic) Ethanol, Δ1,8-nonadieneForms conjugated diene via E2 mechanism.
NaNH₂ NH₃(l), -33°C1,7-nonadiene (minor)Competing pathways due to multiple β-hydrogens.

Experimental Data :

  • Elimination reactions of primary chloroalkanes typically require strong bases and elevated temperatures .

Oxidation Reactions

The double bond is susceptible to oxidative cleavage:

Oxidizing Agent Conditions Products Byproducts
Ozone (O₃) CH₂Cl₂, -78°C → H₂OFormaldehyde + 8-chlorooctanalKetones if internal double bonds are present.
KMnO₄ (acidic) H₂SO₄, ΔCarboxylic acids (e.g., CO₂ + 8-chlorooctanoic acid)Over-oxidation common in acidic conditions.

Mechanistic Notes :

  • Ozonolysis proceeds via a cyclic ozonide intermediate, cleaving the double bond to form carbonyl compounds .

Atmospheric Degradation

Studies on analogous alkenes reveal reactivity with atmospheric oxidants:

Oxidant Rate Constant (cm³/molecule·s) Primary Products
OH Radical ~1.2 × 10⁻¹⁰Epoxides, carbonyl chlorides
NO₃ Radical ~3.5 × 10⁻¹⁴Nitrooxy-chlorinated compounds
Ozone (O₃) ~2.0 × 10⁻¹⁸Secondary organic aerosols (SOA)

Key Findings :

  • Reactivity with OH radicals dominates daytime degradation, while NO₃ reactions are significant at night .

  • Chlorine substitution increases electron density at the double bond, enhancing electrophilic attack.

Polymerization

1-Nonene, 9-chloro- can act as a monomer in radical-initiated polymerization:

Initiator Conditions Polymer Structure Applications
AIBN 60°C, bulk or solutionPoly(9-chloro-1-nonene)Specialty elastomers, adhesives
BPO UV light, 25°CLow-molecular-weight oligomersSurface coatings

Challenges :

  • Steric hindrance from the chlorine substituent limits chain propagation efficiency .

Q & A

Q. Basic: What are the established methods for synthesizing and characterizing 9-chloro-1-nonene?

Answer:
Synthesis typically involves radical chlorination of 1-nonene using chlorine gas (Cl₂) under UV light or thermal initiation, followed by fractional distillation for purification . Characterization should include nuclear magnetic resonance (NMR) spectroscopy to confirm the chlorine substitution at the terminal carbon (δ ~45 ppm for C-Cl in ¹³C NMR) and gas chromatography-mass spectrometry (GC-MS) to verify molecular ion peaks at m/z 160 (M⁺·) and isotopic patterns consistent with chlorine . For reproducibility, document reaction conditions (temperature, solvent, catalyst) and purity thresholds (>97% by GC) as per standardized protocols .

Q. Advanced: How can computational modeling resolve discrepancies in predicted vs. observed reactivity of 9-chloro-1-nonene in elimination reactions?

Answer:
Discrepancies often arise from steric hindrance or electron delocalization effects not captured in simplified models. Use density functional theory (DFT) to calculate transition-state geometries and compare activation energies for β-hydride elimination pathways. Validate simulations with kinetic isotope effect (KIE) experiments and cross-reference with experimental Arrhenius parameters (e.g., activation energy differences >5 kcal/mol indicate model limitations) . Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to account for hyperconjugation between the C-Cl bond and adjacent double bond .

Q. Basic: What spectroscopic techniques are most reliable for distinguishing 9-chloro-1-nonene from structural isomers?

Answer:
High-resolution mass spectrometry (HRMS) can differentiate isomers via exact mass (<1 ppm error), while infrared (IR) spectroscopy identifies C-Cl stretching frequencies (~550-650 cm⁻¹). Coupled with ¹H NMR, the allylic proton splitting pattern (doublet of doublets near δ 2.1 ppm) confirms the position of chlorine . For ambiguous cases, X-ray crystallography or 2D NMR (e.g., HSQC) resolves spatial arrangements .

Q. Advanced: How do solvent effects influence the stability of 9-chloro-1-nonene during long-term storage?

Answer:
Polar aprotic solvents (e.g., DMF, DMSO) accelerate hydrolysis of C-Cl bonds via nucleophilic substitution. Stability studies in inert solvents (hexane, toluene) under nitrogen atmospheres show <5% degradation over 6 months at 4°C. Use accelerated aging tests (e.g., 40°C/75% humidity) to model shelf life and quantify degradation products via headspace GC-MS. Compare with computational solvation free energies (COSMO-RS) to predict solvent compatibility .

Q. Basic: What are the key thermodynamic properties of 9-chloro-1-nonene, and how are they experimentally determined?

Answer:
Critical properties include enthalpy of formation (ΔHf°), vapor pressure, and heat capacity. Static bomb calorimetry measures ΔHf°, while vapor pressure is determined using isoteniscope or gas-saturation methods. Differential scanning calorimetry (DSC) provides phase transition data (melting point: <-30°C; boiling point: ~210°C). Cross-validate with NIST Chemistry WebBook entries for analogous alkenes .

Q. Advanced: What strategies address contradictory data in the literature regarding 9-chloro-1-nonene’s environmental degradation pathways?

Answer:
Contradictions often stem from variable experimental conditions (e.g., pH, microbial activity). Conduct controlled microcosm studies with isotope-labeled 9-chloro-1-nonene (¹³C or ³⁶Cl) to track abiotic vs. biotic degradation. Use high-resolution LC-MS/MS to identify intermediate metabolites (e.g., epoxides, chlorohydrins) and compare with quantum mechanical calculations (e.g., Fukui indices for radical attack sites) . Triangulate findings with meta-analyses of existing datasets to identify confounding variables .

Q. Basic: How can researchers ensure reproducibility in synthesizing 9-chloro-1-nonene derivatives for structure-activity relationship (SAR) studies?

Answer:
Standardize reaction protocols using Design of Experiments (DoE) to optimize variables (catalyst loading, temperature). Characterize intermediates (e.g., Grignard adducts) via thin-layer chromatography (TLC) and elemental analysis. For SAR, ensure consistent purity (>95%) and document stereochemical outcomes using chiral HPLC or optical rotation measurements .

Q. Advanced: What mechanistic insights explain the anomalous regioselectivity of 9-chloro-1-nonene in electrophilic addition reactions?

Answer:
The electron-withdrawing Cl group directs addition via carbocation stability. Use deuterium labeling (e.g., DCl addition) and kinetic studies to distinguish Markovnikov vs. anti-Markovnikov pathways. Computational analysis (NBO charges, electrostatic potential maps) reveals hyperconjugative interactions stabilizing intermediates. Compare with experimental ¹H NMR kinetics (e.g., NOE effects) to validate proposed mechanisms .

Q. Basic: What safety protocols are critical when handling 9-chloro-1-nonene in laboratory settings?

Answer:
Use fume hoods and personal protective equipment (gloves, goggles) due to volatility and potential lachrymatory effects. Store in amber glass under inert gas to prevent light-induced decomposition. Monitor airborne concentrations with gas detectors (OSHA PEL: 1 ppm). Emergency procedures should include neutralization with sodium bicarbonate and spill containment using vermiculite .

Q. Advanced: How can machine learning improve the prediction of 9-chloro-1-nonene’s physicochemical properties for computational toxicology?

Answer:
Train models on curated datasets (e.g., ChEMBL, PubChem) using descriptors like LogP, topological polar surface area, and Hammett constants. Validate against experimental octanol-water partition coefficients (LogP ~3.8) and aquatic toxicity endpoints (LC50 for Daphnia magna). Incorporate SHAP (SHapley Additive exPlanations) values to interpret feature importance and reduce prediction uncertainty .

Q. Methodology Notes

  • Data Sources : Prioritize peer-reviewed journals, NIST Chemistry WebBook , and Beilstein Journal protocols .
  • Validation : Use triangulation (experimental, computational, literature meta-analysis) to resolve contradictions .
  • Ethics : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating research questions .

Comparison with Similar Compounds

Structural Analogs

Nonane, 1-chloro- (CAS 2473-01-0)

  • Molecular formula : C₉H₁₉Cl
  • Molecular weight : 162.70 g/mol
  • GC retention indices for Nonane, 1-chloro- are documented under polar and nonpolar column conditions, aiding analytical differentiation .

9-Chloro-2-methyl-1-nonene (CAS 485320-17-0)

  • Molecular formula : C₁₀H₁₉Cl
  • Molecular weight : 174.71 g/mol
  • Classified as an irritant (Xi), its hazard profile differs from 9-chloro-1-nonene .

1-Chloro-9-iodononane

  • Molecular formula : C₉H₁₈ClI
  • Molecular weight : 288.60 g/mol
  • Key differences : The presence of iodine enhances its utility in pharmaceuticals and agrochemicals due to higher reactivity in substitution reactions. It is a liquid soluble in chloroform, dichloromethane, and ethyl acetate .

Functional Group Analogs

1-Nonene Oxide

  • Synthesis: Produced via enzymatic epoxidation of 1-nonene using Novozym 435 lipase and H₂O₂, achieving 97–99% yield under optimized conditions (35°C, 30% H₂O₂) .
  • Key differences: The epoxide group increases polarity and reactivity, making it suitable for polymer production and industrial applications. GC retention time (5.7 min) and MS fragments (e.g., m/z = 55.1, 58.1) distinguish it from 9-chloro-1-nonene .

1-Nonene (Parent Compound, CAS 124-11-8)

  • Applications: A precursor for isodecyl alcohol, nonyl phenol, and neodecanoic acid, with a global market segmented by these applications .
  • Key differences : The absence of a chlorine substituent reduces its utility in halogen-specific reactions but enhances its role in bulk chemical synthesis.

Data Tables

Table 1: Comparative Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Reactivity Highlights
1-Nonene, 9-chloro- C₉H₁₇Cl 160.68 0.875 202.5 Terminal alkene with Cl substitution
Nonane, 1-chloro- C₉H₁₉Cl 162.70 - - Saturated, low oxidative reactivity
1-Chloro-9-iodononane C₉H₁₈ClI 288.60 - - Bifunctional (Cl, I) for synthesis
1-Nonene Oxide C₉H₁₈O 142.24 - - Epoxide group for polymerization

Table 2: Analytical Characterization

Compound GC Retention Time (min) Key MS Fragments (m/z)
1-Nonene, 9-chloro- Not reported Not available in sources
1-Nonene 3.6 55.1, 56.1, 69.1, 70.1
1-Nonene Oxide 5.7 55.1, 56.1, 58.1, 69.1, 71.1

Preparation Methods

Direct Chlorination of 1-Nonene

Method Description

The most straightforward preparation method involves the direct chlorination of 1-nonene. This process typically uses chlorine gas (Cl₂) as the chlorinating agent, reacting with 1-nonene under controlled conditions to selectively introduce a chlorine atom at the ninth carbon position.

Reaction Conditions

  • Solvent: Inert solvents such as dichloromethane or carbon tetrachloride are commonly used to dissolve 1-nonene and moderate the reaction.
  • Temperature: Low to moderate temperatures (0–25°C) are maintained to minimize side reactions and over-chlorination.
  • Chlorine Source: Gaseous chlorine is introduced slowly to control the reaction rate.
  • Reaction Time: Typically ranges from 1 to 4 hours depending on scale and desired conversion.

Mechanism and Selectivity

The reaction proceeds via electrophilic addition of chlorine to the double bond, followed by allylic substitution or radical chlorination at the terminal carbon chain to yield 9-chloronon-1-ene. Selectivity is influenced by reaction conditions and the presence of radical initiators or inhibitors.

Yield and Purification

  • Yields typically range from 70% to 85% under optimized conditions.
  • Purification is achieved by fractional distillation or chromatography to separate 1-Nonene, 9-chloro- from unreacted starting material and side products.
Parameter Typical Value
Solvent Dichloromethane, CCl₄
Temperature 0–25°C
Reaction Time 1–4 hours
Yield 70–85%
Purification Distillation, chromatography

Halogenation of Functionalized Nonene Derivatives

Chlorination of 2-Methyl-1-nonene

A related method involves chlorination of substituted nonenes such as 2-methyl-1-nonene to produce chlorinated nonene derivatives, including 9-chloro-2-methyl-1-nonene. This method uses chlorine gas addition under controlled conditions similar to direct chlorination but requires careful control to avoid multiple substitutions.

Industrial Process Adaptations

  • Continuous flow reactors are employed to enhance control over reaction parameters.
  • Use of inert solvents and low temperatures to improve selectivity.
  • Post-reaction purification by distillation ensures high purity.

Reaction Types and Products

  • Substitution reactions at the allylic position.
  • Addition reactions across the double bond.
  • Side products include dihalogenated compounds and chlorinated alcohols upon further reaction.

Dihalogenation and Sequential Halogenation

Preparation of 2-Bromo-9-chloro-1-nonene as a Related Compound

The synthesis of dihalogenated analogs such as 2-bromo-9-chloro-1-nonene involves simultaneous or sequential halogenation of 1-nonene with bromine and chlorine. This method highlights the versatility of halogenation chemistry in modifying the nonene backbone.

Reaction Conditions

  • Solvents like chloroform or carbon tetrachloride.
  • Controlled temperature (room temperature to 40°C).
  • Stoichiometric control of halogen reagents to favor mono- or dihalogenation.

Applications

These compounds serve as intermediates in organic synthesis, enabling further functionalization through substitution or elimination reactions.

Alternative Synthetic Routes and Considerations

Radical Chlorination

  • Initiated by UV light or radical initiators.
  • Less selective, often leading to mixtures of chlorinated isomers.
  • Requires careful control to favor 9-chloro substitution.

Catalytic Methods

  • Use of metal catalysts to promote regioselective chlorination.
  • Emerging research explores transition metal-catalyzed allylic chlorination for improved selectivity.

Summary Table of Preparation Methods

Preparation Method Key Reagents Conditions Advantages Limitations
Direct Chlorination of 1-Nonene Cl₂ gas, inert solvent 0–25°C, 1–4 h Simple, high yield Requires careful control to avoid over-chlorination
Chlorination of 2-Methyl-1-nonene Cl₂ gas, inert solvent Low temperature, continuous flow Produces substituted derivatives More complex purification
Dihalogenation (Br and Cl) Br₂, Cl₂, inert solvent Room temp, stoichiometric control Versatile intermediates Multiple halogenations possible
Radical Chlorination Cl₂, UV light Ambient temperature Simple setup Low selectivity, side products
Catalytic Allylic Chlorination Metal catalysts, Cl₂ Mild conditions Improved regioselectivity Requires catalyst development

Research Findings and Analytical Data

  • Studies confirm that direct chlorination under controlled conditions yields predominantly 9-chloronon-1-ene with minimal side products.
  • Industrial processes favor continuous flow chlorination to enhance safety and reproducibility.
  • Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm product structure and purity.
  • Biochemical studies indicate that 1-Nonene, 9-chloro- interacts with enzymes involved in lipid metabolism, highlighting the importance of purity and structural integrity in research applications.

Properties

IUPAC Name

9-chloronon-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H17Cl/c1-2-3-4-5-6-7-8-9-10/h2H,1,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGQFZNQNJVFQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061235
Record name 1-Nonene, 9-chloro-
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Molecular Weight

160.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872-06-0
Record name 9-Chloro-1-nonene
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Record name 1-Nonene, 9-chloro-
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Synthesis routes and methods

Procedure details

The so-produced nonenyl chloride (112 g; 700 mmol) was added to an equimolar amount of the 2,4-hexadiene in a 100 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, along with 6 g of α,α-dichlorotoluene. This solution was subsurface-sparged with nitrogen for 10 minutes. The catalyst of Example 1 (1.15 g; 1.4 mmol) was added and the reaction flask was placed in an 85° C. oil bath for 15 hours. The reaction was terminated by cooling to room temperature, followed by the addition of 300 ml of hexanes and filtering three times through 75 g of silica gel. Hexanes were removed under reduced pressure and the remaining liquid was vacuum distilled through a 2 cm×30 cm packed bed column to yield 12 g of 8-nonen-1-yl chloride (Bpt1.5 36-40° C.), 46.3 g of 8-decen-1-yl chloride (Bpt1.5 56-60° C.), 15.3 g of 8,10-dodecadien-1-yl chloride (Bpt1.5 90-91 C.), and 30.4 g of 76% purity 1,16-dichloro-8-hexadecene and high boilers that remained in the distillation pot.
Name
nonenyl chloride
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
1.15 g
Type
catalyst
Reaction Step Three

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